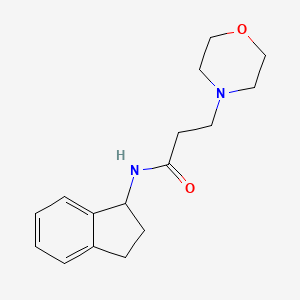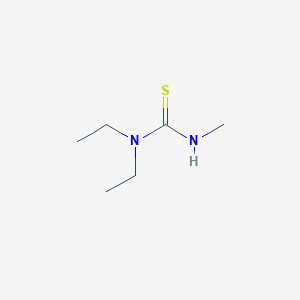
Thiourea, N,N-diethyl-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N-diethyl-N’-methyl- is an organosulfur compound with the chemical formula C6H14N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by ethyl and methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, N,N-diethyl-N’-methyl- can be synthesized through a condensation reaction between N,N-diethylamine and methyl isothiocyanate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired thiourea derivative .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide in the presence of a base. This method allows for the efficient synthesis of various substituted thiourea compounds .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N,N-diethyl-N’-methyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thiourea compounds .
Aplicaciones Científicas De Investigación
Thiourea, N,N-diethyl-N’-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of thiourea, N,N-diethyl-N’-methyl- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with the formula SC(NH2)2.
N,N’-Dimethylthiourea: A derivative where both hydrogen atoms are replaced by methyl groups.
N,N’-Diethylthiourea: A derivative where both hydrogen atoms are replaced by ethyl groups.
Uniqueness
Thiourea, N,N-diethyl-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10569-54-7 |
|---|---|
Fórmula molecular |
C6H14N2S |
Peso molecular |
146.26 g/mol |
Nombre IUPAC |
1,1-diethyl-3-methylthiourea |
InChI |
InChI=1S/C6H14N2S/c1-4-8(5-2)6(9)7-3/h4-5H2,1-3H3,(H,7,9) |
Clave InChI |
JTGRVEPHPHGJJL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


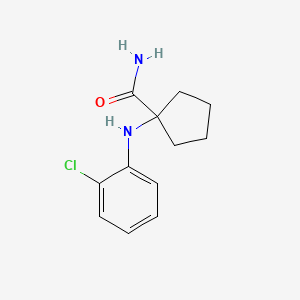
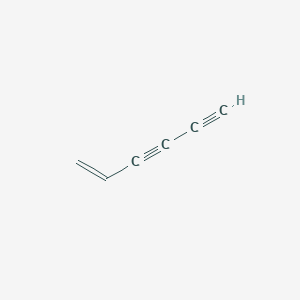
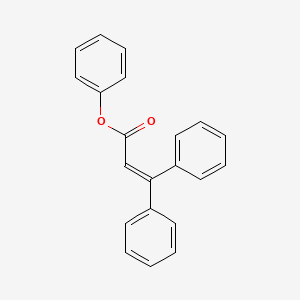
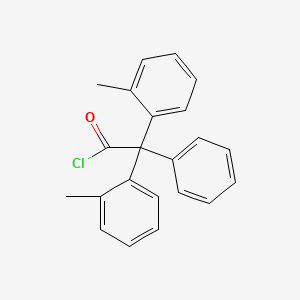
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
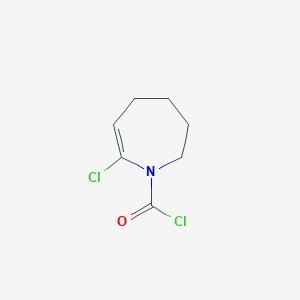
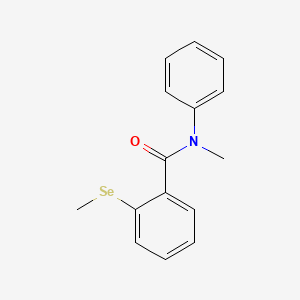
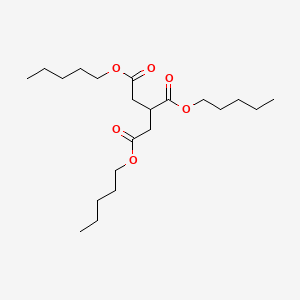
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

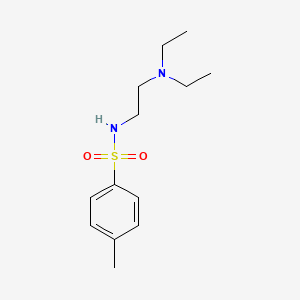
![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
